An In-Depth Technical Guide to 1-(3-Phenylpropyl)imidazole: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-(3-Phenylpropyl)imidazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-phenylpropyl)imidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental physicochemical properties, offers a detailed protocol for its synthesis via N-alkylation, and provides an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, this guide explores the promising therapeutic potential of 1-(3-phenylpropyl)imidazole by contextualizing it within the broader pharmacological activities of the imidazole scaffold, a privileged structure in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel imidazole-based therapeutic agents.
Introduction to 1-(3-Phenylpropyl)imidazole
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The unique electronic and steric properties of the imidazole nucleus allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory effects.[2][3]
1-(3-Phenylpropyl)imidazole, the subject of this guide, is a derivative featuring a phenylpropyl substituent at the N-1 position of the imidazole ring. This modification significantly influences the molecule's lipophilicity and conformational flexibility, which in turn can modulate its biological activity and pharmacokinetic profile. Understanding the synthesis and detailed characterization of this compound is the first critical step in unlocking its therapeutic potential.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₂ | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Appearance | Predicted to be a solid or oil at room temperature | General knowledge |
| SMILES | c1ccc(cc1)CCCn2ccnc2 | [4] |
| InChI | InChI=1S/C12H14N2/c1-2-5-12(6-3-1)7-4-9-14-10-8-13-11-14/h1-3,5-6,8,10-11H,4,7,9H2 | [4] |
Synthesis of 1-(3-Phenylpropyl)imidazole
The most direct and common method for the synthesis of 1-(3-phenylpropyl)imidazole is the N-alkylation of imidazole with a suitable 3-phenylpropyl halide. This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl halide.
Experimental Protocol: N-Alkylation of Imidazole
This protocol describes a general procedure for the synthesis of 1-(3-phenylpropyl)imidazole. The choice of base and solvent can be optimized to improve yield and purity.
Materials:
-
Imidazole
-
1-Bromo-3-phenylpropane (or 1-chloro-3-phenylpropane)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of Imidazole:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of gas ceases, to ensure complete formation of the imidazolide anion.
-
-
Alkylation:
-
To the solution of the imidazolide anion, add 1-bromo-3-phenylpropane (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 1-(3-phenylpropyl)imidazole.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
Anhydrous Solvent: Sodium hydride reacts violently with water. The use of an anhydrous solvent is crucial for the success of the deprotonation step.
-
Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates imidazole to form the highly nucleophilic imidazolide anion, driving the reaction forward. A weaker base like potassium carbonate can also be used, often requiring higher temperatures.
-
Aprotic Polar Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the reactants and the intermediate imidazolide salt, facilitating the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-phenylpropyl)imidazole.
Spectroscopic Characterization
The structural elucidation of the synthesized 1-(3-phenylpropyl)imidazole is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 1-(3-phenylpropyl)imidazole is expected to show distinct signals for the protons of the imidazole ring, the propyl chain, and the phenyl group.
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Imidazole Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C2 position will appear as a singlet, while the protons at the C4 and C5 positions will appear as doublets or triplets depending on the coupling.[5]
-
Phenyl Protons: A multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring.
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Propyl Chain Protons: Three distinct signals in the aliphatic region. The methylene group attached to the imidazole nitrogen will be the most downfield, followed by the methylene group attached to the phenyl ring, and the central methylene group will be the most upfield. These will likely appear as triplets or multiplets due to spin-spin coupling.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Imidazole Carbons: Three signals in the downfield region (typically δ 115-140 ppm).[5]
-
Phenyl Carbons: Signals in the aromatic region (typically δ 125-145 ppm).
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Propyl Chain Carbons: Three signals in the aliphatic region (typically δ 20-50 ppm).
-
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Imidazole C2-H | ~7.5-8.0 (s) | ~135-140 |
| Imidazole C4-H | ~6.8-7.2 (t) | ~120-125 |
| Imidazole C5-H | ~7.0-7.4 (t) | ~125-130 |
| Phenyl C-H | ~7.1-7.4 (m) | ~126-142 |
| N-CH₂ (propyl) | ~4.0-4.3 (t) | ~45-50 |
| -CH₂- (propyl) | ~2.0-2.3 (m) | ~30-35 |
| Ph-CH₂ (propyl) | ~2.6-2.9 (t) | ~32-37 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 1-(3-phenylpropyl)imidazole is expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C=N stretch (imidazole ring) | ~1500-1650 |
| C-N stretch (imidazole ring) | ~1300-1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-phenylpropyl)imidazole, the mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 186.[6] Key fragmentation patterns could include the loss of the propyl chain or cleavage at various points along the alkyl linker.
Characterization Workflow
Caption: Logical flow for the characterization of 1-(3-phenylpropyl)imidazole.
Potential Applications in Drug Development
The imidazole scaffold is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications.
While specific biological studies on 1-(3-phenylpropyl)imidazole are not extensively reported in the literature, its structural features suggest several potential avenues for investigation in drug development.
Anticancer Activity
Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[2] The phenylpropyl substituent in 1-(3-phenylpropyl)imidazole could facilitate hydrophobic interactions within the binding pockets of target proteins, potentially enhancing its anticancer efficacy.
Antifungal and Antibacterial Activity
The imidazole ring is the core component of many successful antifungal drugs, such as clotrimazole and miconazole. These drugs act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The lipophilic nature of the phenylpropyl group in 1-(3-phenylpropyl)imidazole may enhance its ability to penetrate the fungal cell membrane, making it a candidate for antifungal research. Similarly, various imidazole derivatives have shown promising antibacterial activity.[4]
Anti-inflammatory Activity
Certain imidazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 1-(3-phenylpropyl)imidazole could be explored for their potential to modulate inflammatory pathways.
Signaling Pathway Interactions
Caption: Potential therapeutic targets for 1-(3-phenylpropyl)imidazole.
Conclusion
1-(3-Phenylpropyl)imidazole is a readily accessible derivative of the pharmacologically significant imidazole scaffold. This guide has provided the foundational knowledge of its physicochemical properties, a detailed methodology for its synthesis, and a comprehensive overview of the spectroscopic techniques required for its characterization. While the specific biological activities of this compound remain to be fully elucidated, its structural relationship to a plethora of bioactive molecules suggests that it is a promising candidate for further investigation in various areas of drug discovery. The information presented herein serves as a robust starting point for researchers aiming to explore the therapeutic potential of this and related imidazole derivatives.
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